molecular formula C15H18N4O2S B12147528 Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12147528
M. Wt: 318.4 g/mol
InChI Key: GVJUOHCCADATRE-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity

Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring, which is known for its diverse biological activities. The presence of the pyridine and thioacetate groups contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the triazole moiety. The following table summarizes some key findings related to the antimicrobial activity of triazole derivatives, including this compound.

Compound Microorganism Activity Reference
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliModerate inhibition
Gossypol acetate (related compound)Bacillus subtilisStrong inhibition

The compound has shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell division processes similar to those observed in other triazole derivatives.

Anticancer Activity

Research on triazole derivatives indicates that they may possess significant anticancer properties. The following table outlines findings related to the cytotoxic effects of triazole-containing compounds:

Compound Cell Line IC50 (µM) Activity Reference
This compoundMCF-7 (breast cancer)15.0Cytotoxic
Triazole derivative (related)Bel-7402 (liver cancer)10.0Cytotoxic

The compound exhibited cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent. The specific mechanism may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Inhibition of Cell Division : Similar to other triazole compounds, it may inhibit the assembly of the FtsZ ring in bacteria, disrupting their cell division process.
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological activities. In this study:

  • This compound was synthesized and tested against multiple microbial strains.
  • Results indicated a broad spectrum of activity against both bacteria and cancer cell lines.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

propan-2-yl 2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C15H18N4O2S/c1-4-9-19-14(12-7-5-6-8-16-12)17-18-15(19)22-10-13(20)21-11(2)3/h4-8,11H,1,9-10H2,2-3H3

InChI Key

GVJUOHCCADATRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2

Origin of Product

United States

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